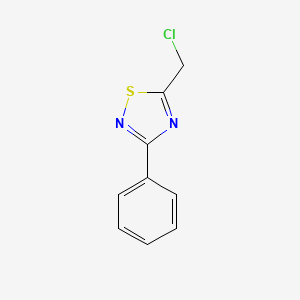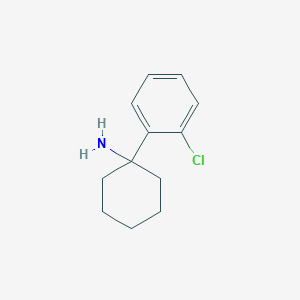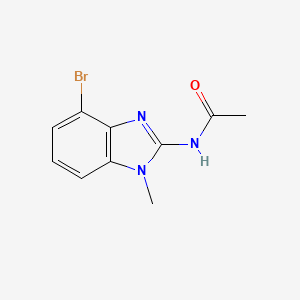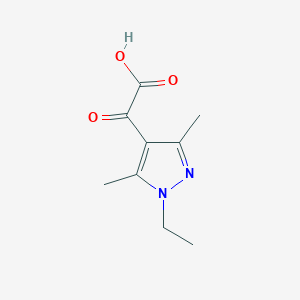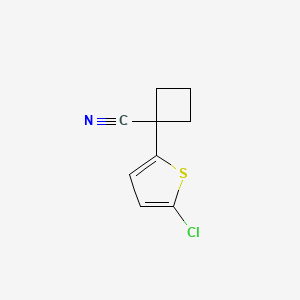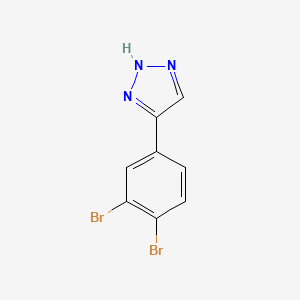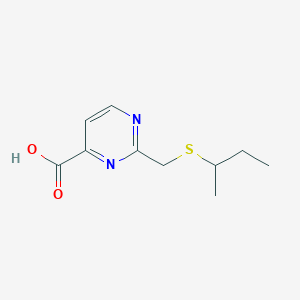
2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a sec-butylthio group attached to the methyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a pyrimidine derivative with a sec-butylthio methylating agent under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method can be adapted to include the sec-butylthio group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E₂, which is involved in inflammation . This inhibition can lead to anti-inflammatory effects and potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a methylthio group instead of a sec-butylthio group.
2-(Ethylthio)methyl)pyrimidine-4-carboxylic acid: Similar structure but with an ethylthio group instead of a sec-butylthio group.
2-(Propylthio)methyl)pyrimidine-4-carboxylic acid: Similar structure but with a propylthio group instead of a sec-butylthio group.
Uniqueness
The uniqueness of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid lies in its specific sec-butylthio group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H14N2O2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
2-(butan-2-ylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-3-7(2)15-6-9-11-5-4-8(12-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Clave InChI |
CXXJMFCKPROUGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SCC1=NC=CC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




